N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a structurally complex organic compound characterized by a tetrahydroquinazolinone core (a six-membered heterocyclic ring with two ketone groups at positions 2 and 4). This core is substituted with:
- A carbamoylmethyl group at position 1, linked to a 3-ethylphenyl moiety.
- A pentanamide chain at position 3, terminating in a cyclohexyl group.
The compound’s synthesis likely involves multi-step reactions, including amide bond formation and nucleophilic substitutions, as suggested by analogous pathways in the literature .
Properties
IUPAC Name |
N-cyclohexyl-5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c1-2-21-11-10-14-23(19-21)31-27(35)20-33-25-16-7-6-15-24(25)28(36)32(29(33)37)18-9-8-17-26(34)30-22-12-4-3-5-13-22/h6-7,10-11,14-16,19,22H,2-5,8-9,12-13,17-18,20H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQAGCFCPWCBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of molecules, including heterocyclic amides and pesticidal agents . Below is a detailed comparison:
Heterocyclic Amides with Pentanamide Chains
- C F2, C F3, C F4 (): Core Structure: These compounds feature a 1,3-dioxoisoindoline core (a five-membered heterocycle with two ketone groups) instead of the tetrahydroquinazolinone ring. Substituents: The pentanamide chain in these analogs is substituted with sulfamoylphenyl groups bearing isoxazole (C F2, C F3) or thiazole (C F4) moieties. Key Differences: The tetrahydroquinazolinone core in the target compound may confer distinct electronic properties compared to the 1,3-dioxoisoindoline system. Additionally, the cyclohexyl and 3-ethylphenyl groups in the target compound enhance lipophilicity relative to the aromatic sulfamoyl substituents in C F2–C F4 .
Pesticidal Carboxamides
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Core Structure: A simple benzamide scaffold lacking heterocyclic rings. Substituents: Contains a trifluoromethyl group and an isopropoxyphenyl moiety.
Triazole and Thiazole Derivatives
- Compound (3) from : Core Structure: A 1,2,4-triazole ring system. Substituents: Features an ethyl carbamate group and a phenylacetyl moiety. Key Differences: The target compound’s tetrahydroquinazolinone core and carbamoylmethyl linkage differ significantly from the triazole-based architecture, which is often associated with antifungal activity .
Structural and Functional Comparison Table
Research Implications and Limitations
- Activity Prediction : While pesticidal carboxamides like flutolanil target fungal enzymes, the target compound’s heterocyclic core and bulky substituents suggest possible kinase or protease inhibition, though experimental validation is needed.
- Evidence Gaps : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics, limiting direct functional comparisons.
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